2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[55]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a spirocyclic system
Mechanism of Action
Target of Action
The primary targets of Diethyl 5-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate are currently unknown
Mode of Action
It is known that the compound undergoes cycloreversion to form a ketene, which then undergoes efficient coupling with nucleophiles . .
Action Environment
The action, efficacy, and stability of Diethyl 5-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and more
Preparation Methods
The synthesis of 2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate involves multiple steps. One of the key steps includes the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]-undecane-2,4-dione . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including cycloreversion to form fluoro (hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives . Common reagents used in these reactions include nucleophiles and fluorinated compounds, and the major products formed are fluorinated derivatives.
Scientific Research Applications
2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications. It is used in the synthesis of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives, which are valuable in various chemical and pharmaceutical research . Additionally, its unique structure makes it a candidate for studying spirocyclic systems and their properties.
Comparison with Similar Compounds
Similar compounds to 2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate include other spirocyclic compounds and fluorinated derivatives. For example, 4-(2,4-dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile is a similar compound that undergoes similar reactions to form fluoro (hetero)aryl ketene . The uniqueness of this compound lies in its specific structure and the types of derivatives it can form.
Properties
IUPAC Name |
diethyl 5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S/c1-4-27-19(25)14-12(3)15(20(26)28-5-2)31-16(14)22-11-13-17(23)29-21(30-18(13)24)9-7-6-8-10-21/h11,22H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEHEEBBTLUDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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